trans-4-Methylcyclohexanamine hydrochloride
Overview
Description
trans-4-Methylcyclohexanamine hydrochloride: is a chemical compound with the molecular formula C7H15N·HCl and a molecular weight of 149.66 g/mol . It is a derivative of cyclohexanamine with a methyl group at the 4th position in the trans configuration. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Methylcyclohexanamine hydrochloride typically involves the following steps:
Isomerization: : A Schiff's base is subjected to isomerization by treating it with a strong base in a suitable solvent.
Formation of trans-4-Methylcyclohexylamine: : The isomerized product is then converted to trans-4-Methylcyclohexylamine through hydrolysis.
Conversion to Hydrochloride Salt: : The trans-4-Methylcyclohexylamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale isomerization reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and quality control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
trans-4-Methylcyclohexanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form trans-4-Methylcyclohexanone using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: : Reduction reactions can convert the compound to trans-4-Methylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2), and dichloromethane (DCM) as a solvent.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Various nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : trans-4-Methylcyclohexanone
Reduction: : trans-4-Methylcyclohexanol
Substitution: : Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
trans-4-Methylcyclohexanamine hydrochloride: has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its potential use in drug development, particularly in the synthesis of antidiabetic drugs like glimepiride.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-4-Methylcyclohexanamine hydrochloride exerts its effects depends on its specific application. For example, in the synthesis of antidiabetic drugs, it may act as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved would be specific to the final drug product.
Comparison with Similar Compounds
trans-4-Methylcyclohexanamine hydrochloride: is similar to other cyclohexanamine derivatives, such as cis-4-Methylcyclohexanamine hydrochloride and 4-Methylcyclohexanone . its trans configuration and specific chemical properties make it unique in terms of reactivity and applications.
Similar Compounds
cis-4-Methylcyclohexanamine hydrochloride
4-Methylcyclohexanone
4-Methylcyclohexanol
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Properties
IUPAC Name |
4-methylcyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRKJSRZELQHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955108 | |
Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33483-66-8, 33483-65-7, 100959-19-1 | |
Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylcyclohexylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylcyclohexylamine hydrochloride, trans- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Methylcyclohexylamine hydrochloride, cis- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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